molecular formula C5H10ClN B7985464 (R)-3-Chloro-1-methyl-pyrrolidine

(R)-3-Chloro-1-methyl-pyrrolidine

Cat. No.: B7985464
M. Wt: 119.59 g/mol
InChI Key: CAHQEQOLLRTHEM-RXMQYKEDSA-N
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Description

®-3-Chloro-1-methyl-pyrrolidine is a chiral organic compound with the molecular formula C5H10ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a chlorine atom and a methyl group on the pyrrolidine ring makes this compound an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-methyl-pyrrolidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of ®-3-Chloro-1-methyl-pyrrolidine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-methyl-pyrrolidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include various reduced derivatives of the original compound.

Scientific Research Applications

®-3-Chloro-1-methyl-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Chloro-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Chloro-1-methyl-pyrrolidine: The enantiomer of ®-3-Chloro-1-methyl-pyrrolidine, with similar chemical properties but different biological activities.

    3-Chloro-1-methyl-pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    3-Chloro-pyrrolidine: A related compound lacking the methyl group.

Uniqueness

®-3-Chloro-1-methyl-pyrrolidine is unique due to its chiral nature, which can lead to different interactions and activities compared to its enantiomer or racemic mixture. This makes it valuable for studying stereochemistry and chiral interactions in various fields .

Properties

IUPAC Name

(3R)-3-chloro-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQEQOLLRTHEM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.